Amyloid beta-Protein (1-15)

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Beta-Amyloid (1-15) is a peptide fragment derived from the larger amyloid precursor protein. This peptide is of significant interest in the study of Alzheimer’s disease due to its role in the formation of amyloid plaques, which are a hallmark of the disease. The beta-amyloid peptides are produced through the proteolytic processing of amyloid precursor protein by beta- and gamma-secretases . Accumulation of beta-amyloid in the brain is proposed to be an early toxic event in the pathogenesis of Alzheimer’s disease .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of beta-amyloid (1-15) typically involves solid-phase peptide synthesis. This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes the following steps:

Coupling: Each amino acid is activated and coupled to the growing peptide chain.

Deprotection: Temporary protecting groups on the amino acids are removed to allow for the next coupling step.

Cleavage: The completed peptide is cleaved from the resin and purified.

Industrial Production Methods

Industrial production of beta-amyloid peptides often involves large-scale solid-phase peptide synthesis. This method is scalable and allows for the production of high-purity peptides. The process is automated and optimized for efficiency and yield .

Análisis De Reacciones Químicas

Types of Reactions

Beta-amyloid (1-15) can undergo various chemical reactions, including:

Oxidation: This reaction can lead to the formation of disulfide bonds between cysteine residues.

Reduction: Reduction reactions can break disulfide bonds, leading to changes in the peptide’s conformation.

Substitution: Amino acid residues in the peptide can be substituted with other residues to study the effects on its properties and interactions.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide or other oxidizing agents.

Reduction: Dithiothreitol or other reducing agents.

Substitution: Amino acid derivatives and coupling reagents such as N,N’-diisopropylcarbodiimide.

Major Products Formed

The major products formed from these reactions include modified peptides with altered structural and functional properties. These modifications can affect the peptide’s aggregation behavior and interactions with other molecules .

Aplicaciones Científicas De Investigación

Beta-amyloid (1-15) is widely used in scientific research, particularly in the study of Alzheimer’s disease. Its applications include:

Biological Studies: Investigating the role of beta-amyloid in the formation of amyloid plaques and its neurotoxic effects.

Drug Development: Screening potential therapeutic agents that can inhibit beta-amyloid aggregation or promote its clearance.

Biomarker Research: Developing diagnostic tools for early detection of Alzheimer’s disease by targeting beta-amyloid

Mecanismo De Acción

Beta-amyloid (1-15) exerts its effects through several mechanisms:

Aggregation: The peptide can aggregate to form oligomers and fibrils, which are toxic to neurons.

Interaction with Cellular Receptors: Beta-amyloid can interact with various cellular receptors, leading to the activation of signaling pathways that result in neurotoxicity.

Induction of Oxidative Stress: The peptide can induce oxidative stress, leading to cellular damage and death

Comparación Con Compuestos Similares

Similar Compounds

Beta-Amyloid (1-42): A longer peptide that is also involved in the formation of amyloid plaques and is more prone to aggregation.

Beta-Amyloid (1-40): Another variant that is less prone to aggregation compared to beta-amyloid (1-42) but still contributes to plaque formation

Uniqueness

Beta-amyloid (1-15) is unique in its shorter length, which makes it a useful model for studying the initial stages of amyloid aggregation. Its shorter sequence allows for easier synthesis and modification, making it a valuable tool in research .

Propiedades

Peso molecular |

1826.9 |

|---|---|

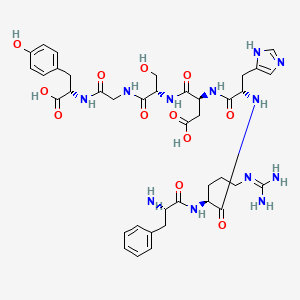

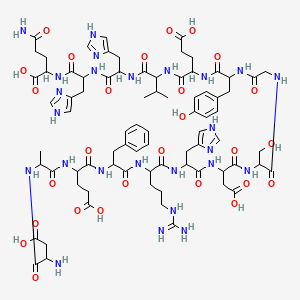

Secuencia |

DAEFRHDSGYEVHHQ |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.